1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-, ethyl ester
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Overview
Description
ETHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a pyridazine ring
Preparation Methods
The synthesis of ETHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
ETHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE can be compared with other similar compounds such as:
- ETHYL 5-CYANO-1-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE
- ETHYL 5-CYANO-1-(4-BROMOPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of each compound .
Properties
Molecular Formula |
C15H12FN3O3 |
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Molecular Weight |
301.27 g/mol |
IUPAC Name |
ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C15H12FN3O3/c1-3-22-15(21)13-9(2)12(8-17)14(20)19(18-13)11-6-4-10(16)5-7-11/h4-7H,3H2,1-2H3 |
InChI Key |
INLXNRAUZIOQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC=C(C=C2)F |
solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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